molecular formula C21H34O2 B13868617 5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol CAS No. 1333310-60-3

5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol

Cat. No.: B13868617
CAS No.: 1333310-60-3
M. Wt: 318.5 g/mol
InChI Key: ZWWRREXSUJTKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol, commonly known as CP-47,497, is a synthetic cannabinoid receptor agonist (SCRA) first synthesized in the 1970s as part of efforts to explore the structure-activity relationships of cannabinoids . Its IUPAC name is 2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol, and it belongs to the cyclohexylphenol class of compounds. CP-47,497 acts as a potent agonist at both cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (Δ9-THC) but with higher affinity and efficacy .

Properties

IUPAC Name

2-(3-hydroxycyclohexyl)-5-(2-methyloctan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWRREXSUJTKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018129
Record name 5-(1,1-Dimethylheptyl)-2-(3-hydroxycyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333310-60-3
Record name 5-(1,1-Dimethylheptyl)-2-(3-hydroxycyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthetic Route

  • Cyclohexyl Ring Construction
    The cyclohexyl moiety bearing the 3-hydroxy substituent is synthesized or isolated with the desired (1S,3R) stereochemistry. This may involve asymmetric synthesis or chiral resolution techniques.

  • Phenol Core Preparation
    The phenolic ring is prepared with the hydroxyl group positioned ortho to the site of alkylation.

  • Attachment of the 1,1-Dimethylheptyl Side Chain
    The key step involves alkylation at the 5-position of the phenol with a 1,1-dimethylheptyl moiety. This is typically achieved via Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions using appropriate alkyl halides or equivalents under Lewis acid catalysis.

  • Purification and Characterization
    The crude product is purified by chromatographic methods and characterized by spectroscopic techniques (NMR, MS) to confirm structure and stereochemistry.

Reaction Conditions and Catalysts

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, or other aprotic solvents that stabilize intermediates.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often employed to facilitate electrophilic aromatic substitution.
  • Temperature: Reactions are typically conducted at controlled temperatures (0–50 °C) to maximize selectivity and minimize side reactions.
  • Time: Reaction times vary from several hours to overnight depending on reagent reactivity.

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Type Description Common Reagents Outcome/Product Examples
Alkylation Electrophilic substitution attaching the dimethylheptyl side chain Alkyl halides, Lewis acids Alkylated phenol with 1,1-dimethylheptyl group
Oxidation Possible oxidation of hydroxy groups to ketones or aldehydes Potassium permanganate, CrO3 Ketones or carboxylic acids
Reduction Reduction of ketones or side chains if needed Lithium aluminum hydride, NaBH4 Alcohols or saturated side chains
Substitution Replacement of phenolic hydroxyl or other groups Halogens, alkylating agents Modified phenolic derivatives

These reactions are carefully controlled to maintain the stereochemistry and functional integrity of the molecule.

Optimization Parameters

  • Temperature: Lower temperatures favor stereochemical retention.
  • Solvent polarity: Influences reaction rates and selectivity.
  • Catalyst loading: Optimized to balance reaction speed and side product formation.
  • Purification: Chromatographic methods including HPLC or recrystallization ensure high purity.

Industrial Production Considerations

  • Scale-up: Large-scale synthesis employs continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.
  • Purification: Advanced chromatographic and crystallization techniques ensure pharmaceutical-grade purity.
  • Cost-efficiency: Optimization of reagent use and recycling of catalysts reduce production costs.
  • Quality Control: Analytical methods such as supercritical fluid chromatography coupled with mass spectrometry (SFC-MS) are used for product verification and impurity profiling.

Research Discoveries and Applications Related to Preparation

  • The stereochemical configuration (1S,3R) of the hydroxycyclohexyl group is critical for high cannabinoid receptor affinity and efficacy.
  • Variations in the alkyl side chain length or branching significantly affect receptor binding and pharmacological profiles, guiding synthetic modifications.
  • Research into reaction mechanisms has informed the choice of catalysts and conditions to maximize yield and stereochemical purity.
  • Analytical advances such as SFC-MS have improved detection and separation of synthetic cannabinoids, facilitating quality control during synthesis.

Summary Table of Preparation Methods

Step Description Key Reagents/Catalysts Conditions Outcome
Cyclohexyl ring synthesis Asymmetric synthesis or chiral resolution Chiral catalysts or resolving agents Controlled temperature, solvents (1S,3R)-3-hydroxycyclohexyl intermediate
Phenol core preparation Preparation of 2-hydroxyphenol derivative Standard phenol synthesis methods Mild conditions Phenolic intermediate
Alkylation Friedel-Crafts alkylation at 5-position Alkyl halide (1,1-dimethylheptyl chloride), AlCl3 0–50 °C, aprotic solvent 5-(1,1-Dimethylheptyl)-2-hydroxyphenol
Purification Chromatography, recrystallization Silica gel, solvents Ambient to low temperature Pure target compound

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and treat certain diseases.

    Industry: It is used in the development of new materials and products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues of CP-47,497

CP-47,497 C8 Homologue (Cannabicyclohexanol)
  • Structure: 5-(1,1-Dimethyloctyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol.
  • Key Difference : The alkyl chain at the 5-position is extended from heptyl (C7) to octyl (C8) .
  • Legal Status : Schedule I controlled substance in the U.S. and other jurisdictions .
CP-55,940
  • Structure: 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol.
  • Key Difference : Contains a 3-hydroxypropyl substituent on the cyclohexyl ring instead of a single hydroxyl group .
  • Pharmacology: High-affinity CB1/CB2 agonist (Ki < 1 nM) with pronounced inverse agonist effects in certain assays .
  • Applications: Widely used in research as a reference agonist for cannabinoid receptor studies .

Functional Analogues with Divergent Scaffolds

JWH-018
  • Structure : 1-Pentyl-3-(1-naphthoyl)indole.
  • Key Difference: Indole-based structure with a naphthoyl moiety instead of a cyclohexylphenol .
  • Pharmacology : Binds CB1 (Ki = 9 nM) and CB2 (Ki = 2.9 nM), producing Δ9-THC-like effects but with higher potency .
  • Legal Status : Banned globally under Schedule I classifications .
WIN 55,212-2
  • Structure: [(3R)-2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone.
  • Key Difference : Benzoxazinyl scaffold with a morpholinylmethyl group .
  • Pharmacology: Non-selective CB1/CB2 agonist (Ki = 1.9–62 nM) used to study receptor signaling pathways .

Comparative Data Table

Compound Structure Class CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) Key Pharmacological Effects Legal Status (Example Jurisdiction)
CP-47,497 Cyclohexylphenol 0.6–3.3 0.7–5.6 Hypothermia, catalepsy Schedule I (U.S., Australia)
CP-47,497 C8 Cyclohexylphenol 1.2–4.5 1.8–6.1 Extended duration of action Schedule I (U.S., EU)
CP-55,940 Cyclohexylphenol 0.2–0.5 0.3–0.7 Calcium flux modulation Schedule I (U.S.)
JWH-018 Indole 9.0 2.9 Euphoria, tachycardia Schedule I (Global)
WIN 55,212-2 Benzoxazinyl 1.9–19 0.3–62 Analgesia, hypomotility Research use only

Pharmacological and Regulatory Implications

  • Structural Determinants of Activity :

    • The alkyl chain length (e.g., C7 vs. C8 in CP-47,497 homologues) influences metabolic stability and receptor binding kinetics .
    • Cyclohexyl substituents (e.g., hydroxypropyl in CP-55,940) enhance receptor interaction compared to simpler hydroxyl groups .
  • Structural modifications to evade legal restrictions (e.g., altering alkyl chains) have led to the proliferation of homologues like the C8 and C9 variants .

Biological Activity

5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol, also known as CP-47,497, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors. This compound is structurally related to THC (tetrahydrocannabinol), the primary psychoactive component of cannabis. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

  • CAS Registry Number : 134308-14-8
  • Molecular Formula : C21H34O2
  • Molecular Mass : 318.49 g/mol

This compound primarily acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and play significant roles in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

Interaction with Cannabinoid Receptors

  • CB1 Receptor : Predominantly found in the brain and central nervous system, activation of CB1 receptors is associated with psychoactive effects and modulation of neurotransmitter release.
  • CB2 Receptor : Mainly located in the peripheral nervous system and immune cells, CB2 receptor activation is linked to anti-inflammatory responses and immune regulation.

Pharmacological Effects

Research indicates that CP-47,497 exhibits several pharmacological effects:

  • Analgesic Effects : Studies have shown that CP-47,497 can produce analgesia through its action on cannabinoid receptors, which may offer insights into its potential use for pain management.
  • Anti-inflammatory Properties : Activation of CB2 receptors by CP-47,497 has been linked to reduced inflammation in various models.

Case Studies

  • Pain Management : In a study involving rodent models of neuropathic pain, administration of CP-47,497 resulted in significant reductions in pain sensitivity. This suggests its potential utility in treating chronic pain conditions.
  • Inflammation Reduction : Another investigation demonstrated that CP-47,497 administration led to decreased levels of pro-inflammatory cytokines in an induced inflammation model, highlighting its anti-inflammatory capabilities.

Comparative Analysis

The following table summarizes the biological activity of CP-47,497 compared to other cannabinoids:

CompoundCB1 AgonistCB2 AgonistAnalgesic EffectAnti-inflammatory Effect
CP-47,497YesYesYesYes
THCYesLimitedYesModerate
CBDLimitedYesNoStrong

Safety and Toxicity

While the therapeutic potential of CP-47,497 is promising, concerns regarding its safety profile persist. Reports indicate that synthetic cannabinoids can lead to adverse effects including anxiety, paranoia, and cardiovascular issues. Regulatory bodies have classified CP-47,497 as a controlled substance due to these risks.

Q & A

Q. What are the key structural features of 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol that influence its cannabinoid receptor activity?

The compound’s activity is primarily determined by:

  • A dimethylheptyl chain at the 5-position of the phenolic ring, which enhances lipid solubility and receptor binding .
  • A hydroxycyclohexyl group at the 2-position, with stereochemistry (1S,3R) critical for receptor agonism .
  • The phenolic hydroxyl group , which facilitates hydrogen bonding with CB1/CB2 receptors .
    Structural analogs with modified side chains (e.g., C8 homologues) show reduced potency, highlighting the importance of the heptyl chain length .

Q. How do researchers design in vitro assays to assess the compound’s efficacy at CB1 and CB2 receptors?

Methodological approaches include:

  • Radioligand binding assays : Competitive displacement of [³H]CP-55,940 in transfected HEK-293 or CHO cells expressing human CB1/CB2 receptors .
  • Functional assays : Measurement of cAMP inhibition via BRET (Bioluminescence Resonance Energy Transfer) or fluorescence-based systems .
  • β-arrestin recruitment assays : Using PathHunter® cells to quantify receptor internalization .
    Standardization of buffer conditions (e.g., 1% BSA in PBS) and temperature (25°C) is critical to minimize variability .

Q. What challenges arise in synthesizing this compound with high stereochemical purity?

Key challenges include:

  • Stereoselective synthesis of the (1S,3R)-hydroxycyclohexyl group, requiring chiral catalysts or enzymatic resolution .
  • Side-chain homologation : Ensuring regioselective alkylation at the 5-position without side reactions .
  • Purification : HPLC with chiral stationary phases (e.g., amylose-based columns) is necessary to separate enantiomers .
    Contaminants from incomplete purification can lead to skewed pharmacological data, necessitating rigorous NMR and LC-MS validation .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Technique Application Sensitivity References
LC-MS/MS Quantification in serum/plasma0.1 ng/mL
GC-MS Detection in herbal blends1 ppm
HPLC-UV Purity assessment (synthetic batches)95% purity threshold
NMR Structural confirmation (stereochemistry)N/A

Advanced Research Questions

Q. How do discrepancies in reported CB1 receptor binding affinities (Ki values) arise across studies?

Discrepancies stem from:

  • Assay conditions : Variations in buffer pH, temperature, or cell lines (e.g., CHO vs. HEK-293) .
  • Isomer contamination : Unresolved (1R,3S) vs. (1S,3R) stereoisomers in synthetic batches .
  • Receptor preparation : Membrane-bound vs. solubilized receptors alter ligand accessibility .
    To resolve conflicts, researchers should:
    • Validate compound purity via chiral chromatography .
    • Use standardized reference ligands (e.g., WIN 55,212-2) as internal controls .

Q. What in vivo behavioral models are appropriate for evaluating psychotropic effects?

  • Rodent tetrad assay : Measures hypothermia, catalepsy, analgesia, and locomotor suppression .
  • Self-administration paradigms : Assess abuse potential in operant conditioning chambers .
  • Conditioned place preference : Evaluates reward-related behavior .
    Dose ranges (0.1–10 mg/kg, i.p.) and strain-specific responses (e.g., Sprague-Dawley vs. Wistar rats) must be optimized .

Q. How does the C8 homologue (cannabicyclohexanol) differ pharmacologically from the parent compound?

Parameter C7 Homologue C8 Homologue
CB1 Ki 0.9 nM3.2 nM
CB2 Ki 2.4 nM5.8 nM
Metabolic Stability t₁/₂ = 45 min (rat liver microsomes)t₁/₂ = 68 min
Psychoactivity High (ED₅₀ = 1.2 mg/kg)Moderate (ED₅₀ = 3.5 mg/kg)
Data derived from receptor binding assays and rodent models .

Q. What strategies mitigate cytotoxicity in cell-based assays?

  • Reduced exposure time : Limit treatment to 24 hours to prevent apoptosis .
  • Lower concentrations : Use EC₅₀ values (e.g., 10 nM–1 µM) instead of higher doses .
  • Alternative cell lines : Primary neurons or iPSC-derived astrocytes show higher resilience than HEK-293 .

Q. How do regulatory classifications impact research on this compound?

As a Schedule I substance (U.S. DEA), researchers must:

  • Obtain a DEA license (Category 1) for procurement .
  • Adhere to storage protocols (e.g., locked, tamper-proof cabinets) .
  • Submit annual inventory reports to regulatory bodies .
    Non-compliance risks revocation of research permits and legal penalties .

Q. What gaps exist in understanding the compound’s pharmacokinetics across species?

  • Absorption : Limited data on oral bioavailability in primates.
  • Metabolism : Cytochrome P450 isoforms involved in hydroxylation remain uncharacterized .
  • Blood-brain barrier penetration : Conflicting reports on passive diffusion vs. active transport .
    Priority areas include isotope-labeled tracer studies and PET imaging in non-human primates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.